molecular formula C16H22ClNO3S B2460288 3-(3-chlorophenyl)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)propanamide CAS No. 2309571-44-4

3-(3-chlorophenyl)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)propanamide

Cat. No.: B2460288
CAS No.: 2309571-44-4
M. Wt: 343.87
InChI Key: GCXIBUOWLKLCGM-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C16H22ClNO3S and its molecular weight is 343.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds structurally similar to 3-(3-chlorophenyl)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)propanamide have been explored for their potential applications in various fields, including medicinal chemistry and material science. For example, the synthesis of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments has been developed to study their cyclization and antimicrobial properties. Such compounds were tested for antibacterial and antifungal activity, indicating the potential for developing new antimicrobial agents (Baranovskyi et al., 2018).

Affinitychromic Polythiophenes

Research on polythiophenes has shown significant promise for applications in high-throughput screening and drug discovery. Specifically, the preparation of postfunctionalizable and chromic poly[3-(N-succinimido-p-phenylcarboxylate(tetraethoxy)oxy)-4-methylthiophene] demonstrates how such compounds can react with different amine-bearing molecules, leading to significant color changes (affinitychromism). This suggests a pathway for developing versatile, inexpensive tools for drug discovery applications (Bernier et al., 2002).

Anticonvulsant Studies

Compounds with structural similarities to this compound have been studied for their potential in treating seizures. Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, for instance, demonstrated efficacy in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models, pointing to the potential for new anticonvulsant drugs. These findings highlight the broader therapeutic possibilities of structurally related compounds (Idris et al., 2011).

Herbicidal Activity

The herbicidal activity of compounds featuring thiophene rings and specific substituents has been analyzed, suggesting potential applications in agriculture. For example, the synthesis of N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide and its effectiveness in herbicidal activity showcase the role of such compounds in developing new herbicides. This research underlines the importance of structural variations in achieving desired biological effects (Liu et al., 2008).

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3S/c17-14-3-1-2-13(10-14)4-5-15(20)18-11-16(21-8-7-19)6-9-22-12-16/h1-3,10,19H,4-9,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXIBUOWLKLCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)CCC2=CC(=CC=C2)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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